molecular formula C6H3BrF2O B1278163 5-Bromo-2,4-difluorophenol CAS No. 355423-48-2

5-Bromo-2,4-difluorophenol

Cat. No.: B1278163
CAS No.: 355423-48-2
M. Wt: 208.99 g/mol
InChI Key: ZLUWZDGMZGVBGM-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O and a molecular weight of 208.99 g/mol . It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-difluorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo palladium-catalyzed cyclotrimerization to yield hexafluoro- and trimethoxytriphenylene derivatives

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of A2A inhibitors for the treatment of cancer and autoimmune diseases . These inhibitors can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo palladium-catalyzed cyclotrimerization indicates that it can form stable complexes with metal ions, which may play a role in its biochemical activity . Additionally, its interactions with enzymes and proteins can lead to inhibition or activation of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is stable when stored at 2-8°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can have sustained biochemical activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound’s ability to undergo cyclotrimerization suggests that it can participate in complex organic reactions, which may influence metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can affect the compound’s bioavailability and efficacy in biochemical reactions.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the reaction of 2,4-difluorophenol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in the presence of a solvent like acetic acid or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-difluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.

Common Reagents and Conditions:

Major Products: The

Properties

IUPAC Name

5-bromo-2,4-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUWZDGMZGVBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431465
Record name 5-Bromo-2,4-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355423-48-2
Record name 5-Bromo-2,4-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-difluorophenol
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